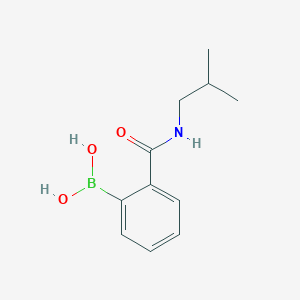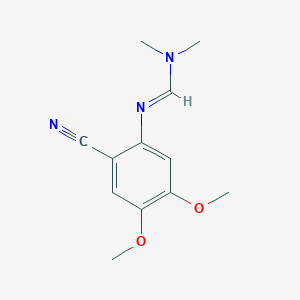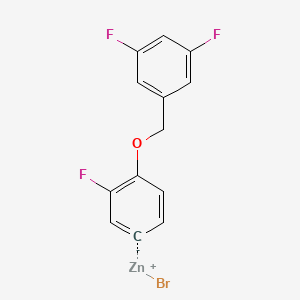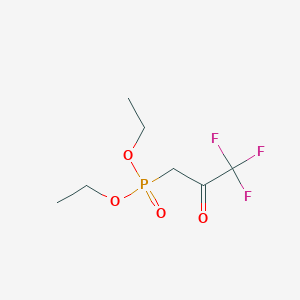
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H12F3O4P. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group and a phosphonate ester, which contribute to its reactivity and versatility in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,3,3-trifluoroacetone under basic conditions. The reaction typically proceeds as follows:
- Diethyl phosphite is added to a solution of 3,3,3-trifluoroacetone in an organic solvent such as toluene.
- A base, such as sodium hydride, is added to the mixture to initiate the reaction.
- The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Cyclization Products: Cyclization reactions yield heterocyclic compounds, such as diethyl (6-aryl-4-hydroxy-2-oxo-4-trifluoromethylhexa-hydropyrimidin-5-yl)phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate involves its reactivity with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent electrophile in chemical reactions. The phosphonate ester group can participate in coordination with metal ions, facilitating catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate: Similar but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Uniqueness
Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and heterocycles .
Propiedades
Fórmula molecular |
C7H12F3O4P |
|---|---|
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H12F3O4P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h3-5H2,1-2H3 |
Clave InChI |
LTUZKKYWACXAOK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


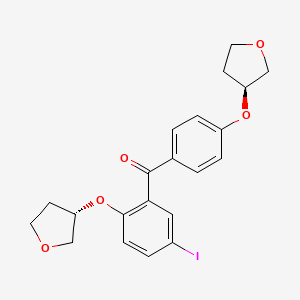
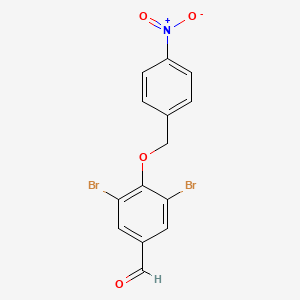
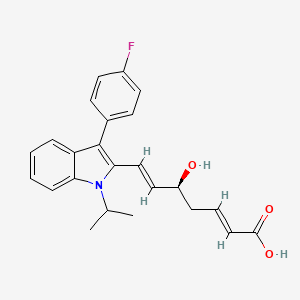
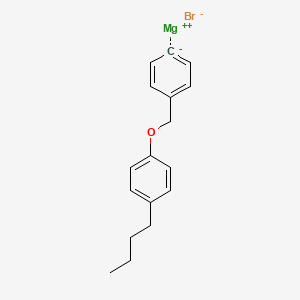
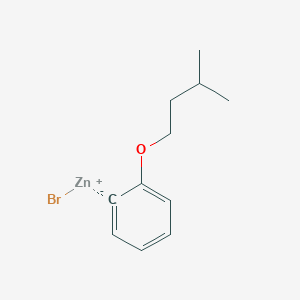
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
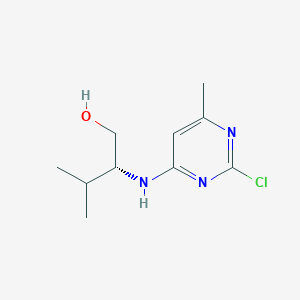
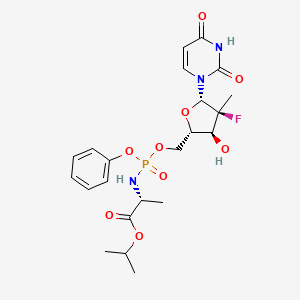
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
